molecular formula C14H22N2O4S B2806608 N-(2-(N-isobutylsulfamoyl)ethyl)-3-methoxybenzamide CAS No. 899967-13-6

N-(2-(N-isobutylsulfamoyl)ethyl)-3-methoxybenzamide

Cat. No.: B2806608
CAS No.: 899967-13-6
M. Wt: 314.4
InChI Key: MJGCAVSVPYQTAQ-UHFFFAOYSA-N
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Description

N-(2-(N-isobutylsulfamoyl)ethyl)-3-methoxybenzamide is a versatile chemical compound with a unique structure that combines a benzamide core with an isobutylsulfamoyl group and a methoxy substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(N-isobutylsulfamoyl)ethyl)-3-methoxybenzamide typically involves the following steps:

    Formation of the Sulfamoyl Intermediate: The initial step involves the reaction of isobutylamine with chlorosulfonic acid to form N-isobutylsulfamoyl chloride.

    Coupling with Ethylamine: The N-isobutylsulfamoyl chloride is then reacted with ethylamine to form N-(2-(N-isobutylsulfamoyl)ethyl)amine.

    Formation of the Benzamide: The final step involves the reaction of N-(2-(N-isobutylsulfamoyl)ethyl)amine with 3-methoxybenzoyl chloride to form this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes controlling reaction temperatures, using appropriate solvents, and employing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-(N-isobutylsulfamoyl)ethyl)-3-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The benzamide core can be reduced to form the corresponding amine.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

    Oxidation: Formation of N-(2-(N-isobutylsulfamoyl)ethyl)-3-hydroxybenzamide.

    Reduction: Formation of N-(2-(N-isobutylsulfamoyl)ethyl)-3-methoxybenzylamine.

    Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

N-(2-(N-isobutylsulfamoyl)ethyl)-3-methoxybenzamide has several applications in scientific research:

    Medicinal Chemistry: It is used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Drug Discovery: The compound is screened for potential biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.

    Material Science: It is used in the synthesis of novel materials with unique properties, such as enhanced conductivity or stability.

Mechanism of Action

The mechanism of action of N-(2-(N-isobutylsulfamoyl)ethyl)-3-methoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The isobutylsulfamoyl group may enhance binding affinity to certain proteins, while the methoxybenzamide core can modulate the compound’s overall activity. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    N-(2-(N-isobutylsulfamoyl)ethyl)-4-methoxybenzamide: Similar structure but with the methoxy group at the 4-position.

    N-(2-(N-isobutylsulfamoyl)ethyl)benzamide: Lacks the methoxy substituent.

    N-(2-(N-isobutylsulfamoyl)ethyl)-3-hydroxybenzamide: Contains a hydroxyl group instead of a methoxy group.

Uniqueness

N-(2-(N-isobutylsulfamoyl)ethyl)-3-methoxybenzamide is unique due to the specific positioning of the methoxy group, which can influence its chemical reactivity and biological activity. This unique structure allows for specific interactions with molecular targets, making it a valuable compound in various research fields.

Properties

IUPAC Name

3-methoxy-N-[2-(2-methylpropylsulfamoyl)ethyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O4S/c1-11(2)10-16-21(18,19)8-7-15-14(17)12-5-4-6-13(9-12)20-3/h4-6,9,11,16H,7-8,10H2,1-3H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJGCAVSVPYQTAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNS(=O)(=O)CCNC(=O)C1=CC(=CC=C1)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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